

An In-depth Technical Guide to 5-Fluoropyridine-2,3-diamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Fluoropyridine-2,3-diamine**

Cat. No.: **B1322003**

[Get Quote](#)

Abstract

5-Fluoropyridine-2,3-diamine is a fluorinated pyridine derivative that serves as a critical building block in medicinal chemistry and materials science. The presence of a fluorine atom and two amino groups on the pyridine ring imparts unique electronic properties, enhances reactivity, and provides vectors for further chemical modification.^[1] This document provides a comprehensive overview of the known physicochemical properties, experimental protocols for its synthesis and characterization, reactivity, and key applications of **5-Fluoropyridine-2,3-diamine**, serving as a vital resource for professionals in research and development.

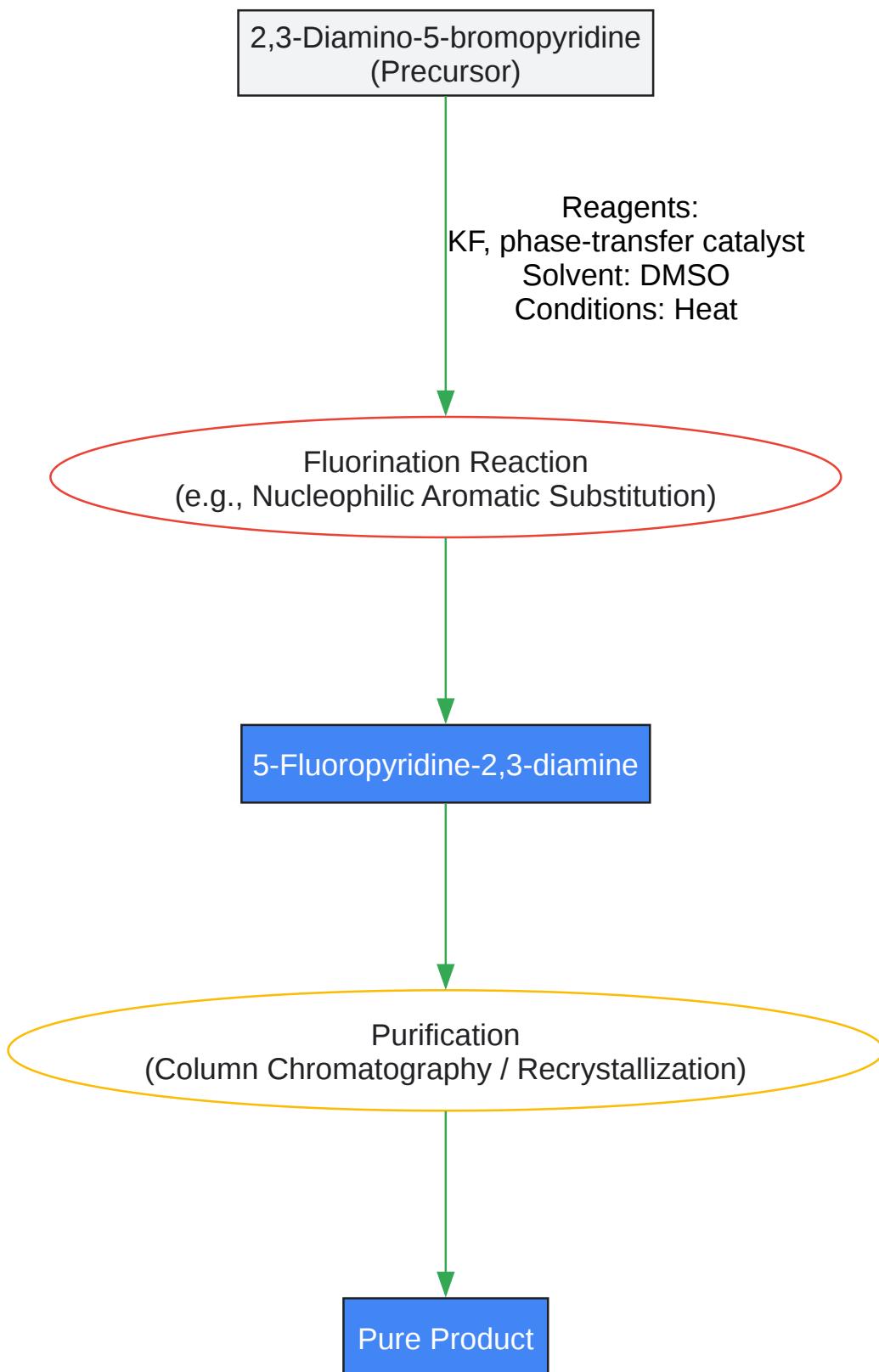
Physicochemical Properties

5-Fluoropyridine-2,3-diamine is a solid, light brown powder at room temperature.^[1] Its structural and chemical properties are foundational to its utility as a chemical intermediate. The key physicochemical data are summarized in the table below.

Property	Value	Source
IUPAC Name	5-fluoro-2,3-pyridinediamine	
Synonyms	5-Fluoro-2,3-diaminopyridine	[1]
CAS Number	212268-13-8	[1]
Molecular Formula	C ₅ H ₆ FN ₃	[1]
Molecular Weight	127.12 g/mol	[1]
Appearance	Light brown powder	[1]
Purity	≥98-99% (GC)	[1]
InChI Key	MGBUJACQIBNLAU- UHFFFAOYSA-N	
Melting Point	Data not available in cited literature. For reference, related isomers like 2-Amino-5-fluoropyridine melt at 93-97 °C. [2]	N/A
Boiling Point	Data not available in cited literature.	N/A
Solubility	Data not available in cited literature.	N/A
pKa	Data not available in cited literature.	N/A
logP	Data not available in cited literature.	N/A

Reactivity and Stability

Stability: **5-Fluoropyridine-2,3-diamine** is stable under recommended storage conditions. It should be stored in a dark place under an inert atmosphere at temperatures between 0-8 °C to prevent degradation.[\[1\]](#)


Reactivity and Hazards: The compound's unique structure, featuring both electron-donating amino groups and an electron-withdrawing fluorine atom, enhances its reactivity, making it a versatile intermediate for synthesizing more complex molecules.^[1] It is classified as harmful if swallowed (H302). Standard safety precautions, such as wearing personal protective equipment, should be observed when handling this chemical.

Experimental Protocols

While a specific, detailed synthesis protocol for **5-Fluoropyridine-2,3-diamine** is not readily available in the searched literature, a general methodology can be inferred from synthetic routes for analogous fluorinated pyridines. A plausible approach involves a multi-step synthesis starting from a suitable pyridine precursor.

General Synthesis Workflow

A common strategy for synthesizing substituted aminopyridines involves amination of a halogenated pyridine precursor. For instance, a Buchwald-Hartwig amination reaction is a powerful method for forming C-N bonds. A hypothetical synthetic pathway is outlined below.

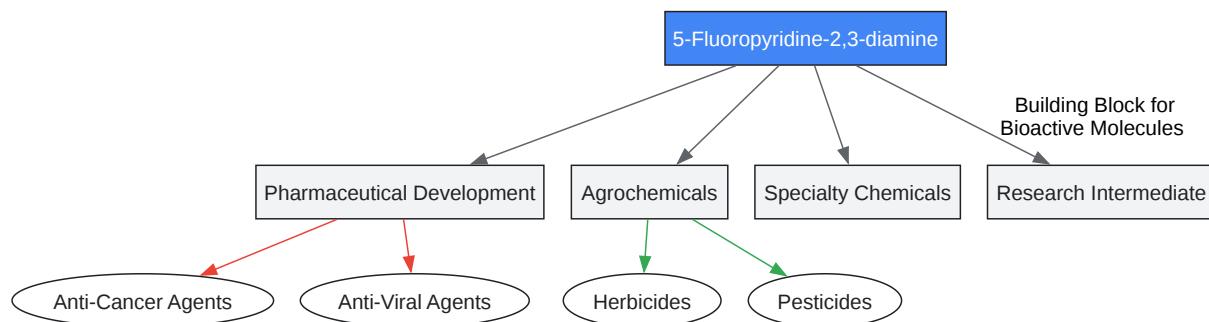
[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of **5-Fluoropyridine-2,3-diamine**.

Method for Purification

Purification of the crude product is essential to achieve the high purity required for subsequent applications.

- Solvent Removal: After the reaction, the solvent is typically removed under reduced pressure.
- Extraction: The residue is dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with water or brine to remove inorganic salts and water-soluble impurities.
- Drying: The organic layer is dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
- Chromatography: The crude product is purified by column chromatography on silica gel.[3] A gradient of solvents, such as hexane and ethyl acetate, is commonly used to elute the desired compound.
- Recrystallization: Further purification can be achieved by recrystallization from a suitable solvent system to yield the final product as a crystalline solid.[4]


Methods for Characterization

The structure and purity of the synthesized **5-Fluoropyridine-2,3-diamine** are confirmed using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR, ^{13}C NMR, and ^{19}F NMR are used to confirm the chemical structure, the position of the fluorine atom, and the integrity of the pyridine ring.[3][5]
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the molecular weight and elemental composition of the compound.[3]
- Infrared (IR) Spectroscopy: IR spectroscopy helps identify the characteristic functional groups present in the molecule, such as N-H stretches from the amino groups and C-F stretches.[6]

Applications and Biological Relevance

5-Fluoropyridine-2,3-diamine is a valuable intermediate compound with significant applications in pharmaceutical and agrochemical development. The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to improve metabolic stability, binding affinity, and bioavailability.[7]

[Click to download full resolution via product page](#)

Caption: Key application areas for **5-Fluoropyridine-2,3-diamine**.

- **Pharmaceutical Development:** This compound is a key intermediate in the synthesis of various pharmaceuticals.[1] It is particularly valuable in the development of anti-cancer and anti-viral agents due to its ability to form part of molecules that interact effectively with biological targets.[1]
- **Agrochemicals:** It is utilized in the formulation of next-generation herbicides and pesticides, where the fluorinated pyridine scaffold can enhance efficacy and improve crop yields.[1]
- **Diagnostic Agents:** The compound has applications in the creation of diagnostic agents, especially for use in imaging techniques that aid in disease detection and monitoring.[1]

Conclusion

5-Fluoropyridine-2,3-diamine is a strategically important chemical intermediate with a unique combination of functional groups that drive its utility in diverse scientific fields. Its physicochemical properties make it a reactive and versatile building block for the synthesis of high-value compounds in the pharmaceutical and agrochemical industries. This guide provides essential technical information to support researchers in leveraging the full potential of this compound in their research and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 2-Amino-5-fluoropyridine 97 21717-96-4 [sigmaaldrich.com]
- 3. rsc.org [rsc.org]
- 4. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 5. CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Fluoropyridine-2,3-diamine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1322003#physicochemical-properties-of-5-fluoropyridine-2-3-diamine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com